

# Application Notes and Protocols for Quantifying Phenamacril Residues in Plant Tissues

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## Compound of Interest

Compound Name: **Phenamacril**

Cat. No.: **B1673093**

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This document provides detailed methodologies for the quantification of **Phenamacril** residues in various plant tissues. The protocols are primarily based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for trace-level analysis.

## Introduction

**Phenamacril** is a novel cyanoacrylate fungicide effective against a range of fungal pathogens, particularly *Fusarium* species, which can cause significant damage to crops like wheat, rice, and strawberries.<sup>[1][2]</sup> As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety, international trade compliance, and for conducting environmental fate studies. This application note offers a comprehensive guide to the analytical procedures for determining **Phenamacril** residues.

## Data Presentation

The following table summarizes the quantitative data for **Phenamacril** residue analysis from various studies. This allows for a clear comparison of method performance across different plant matrices.

Plant Tissue	Analytical Method	Spiking Levels (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)	Final Residue Levels (mg/kg)	Reference
Flour (Wheat)	UPLC-MS/MS	0.005, 0.05, 0.5	82.2 - 96.0	2.1 - 5.6	0.0005	0.005 - 0.033	<a href="#">[1]</a> <a href="#">[2]</a>
Rice	UPLC-MS/MS	0.005, 0.05, 0.5	82.2 - 96.0	2.1 - 5.6	0.0005	0.005 - 0.033	<a href="#">[1]</a> <a href="#">[2]</a>
Strawberries	UPLC-MS/MS	0.02, 0.2, 2.0	100 - 104	2.6 - 5.3	Not Specified	0.033 - 0.66	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

The following are detailed protocols for the analysis of **Phenamacril** residues in plant tissues. The primary method is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by UPLC-MS/MS analysis.

### Protocol 1: Analysis of Phenamacril in Flour and Rice

This protocol is adapted from a validated method for the determination of **Phenamacril** in flour and rice.[\[1\]](#)[\[2\]](#)

1. Sample Preparation and Extraction: a. Weigh 5.0 g of homogenized flour or rice sample into a 50 mL centrifuge tube. b. Add 10 mL of ultrapure water and vortex for 1 minute to moisten the sample. c. Add 10 mL of acetonitrile to the tube. d. Add the QuEChERS extraction salts (4 g of anhydrous MgSO<sub>4</sub>, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate). e. Immediately cap the tube and vortex vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO<sub>4</sub>, 150 mg of PSA (primary secondary amine), and 150 mg of C18. b. For flour samples, add 150 mg of Z-Sep+ sorbent. c. Vortex for 1 minute. d. Centrifuge at 8000 rpm for 5 minutes.

3. Final Sample Preparation and Analysis: a. Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v). c. Filter the solution through a 0.22  $\mu$ m syringe filter into an autosampler vial. d. Inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

- Column: C18 column (e.g., 2.1 mm  $\times$  100 mm, 1.7  $\mu$ m)
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution should be optimized.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Specific precursor and product ions for **Phenamacril** need to be determined by direct infusion of a standard solution.

## Protocol 2: General Method for Fruits and Vegetables (e.g., Strawberries, Apples, Tomatoes, Cucumbers)

This protocol is a generalized QuEChERS method that can be adapted and validated for the analysis of **Phenamacril** in various fruit and vegetable matrices.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

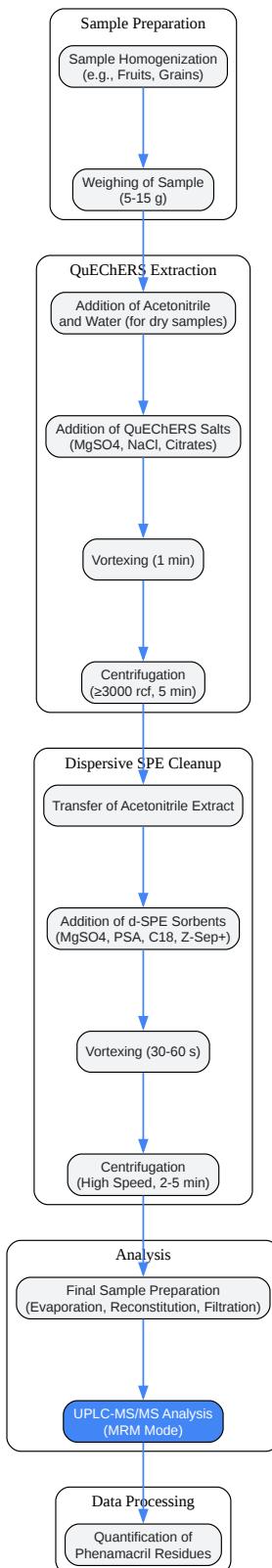
1. Sample Preparation and Extraction: a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10-15 mL of acetonitrile. d. Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 or AOAC 2007.01). e. Shake vigorously for 1 minute. f. Centrifuge at  $\geq$ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot (e.g., 1 mL or 6 mL) of the acetonitrile supernatant to a d-SPE tube. The composition of the d-SPE tube will depend on the matrix. A common combination for fruits and vegetables is anhydrous MgSO<sub>4</sub>, PSA, and C18. For pigmented samples, GCB (graphitized carbon black) may be added, but its

potential for analyte loss should be evaluated. b. Vortex for 30 seconds. c. Centrifuge at a high speed for 2-5 minutes.

3. Final Sample Preparation and Analysis: a. Take an aliquot of the cleaned extract. Depending on the expected concentration and matrix effects, this may be directly injected or may require an evaporation and reconstitution step as described in Protocol 1. b. Filter through a 0.22  $\mu$ m filter prior to injection. c. Analyze by UPLC-MS/MS using conditions similar to those in Protocol 1, with optimization for the specific instrument and matrix.

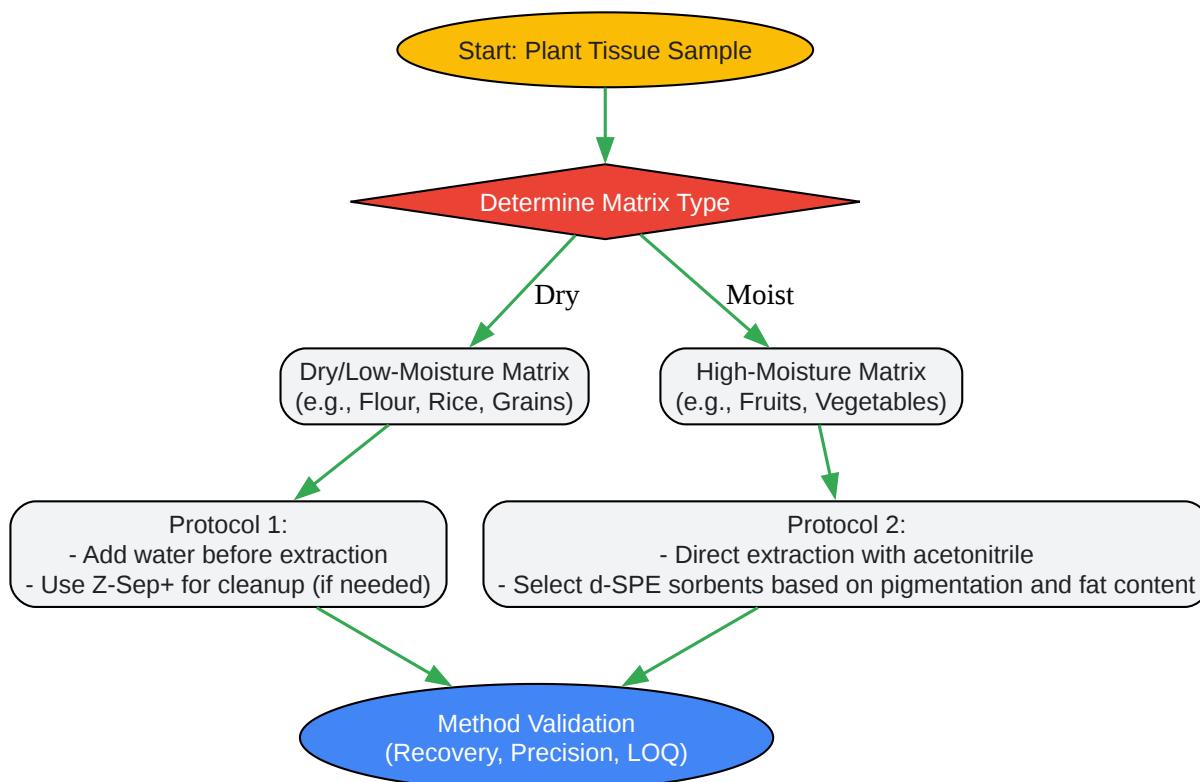
## Mandatory Visualization

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Caption: Experimental workflow for **Phenamacril** residue analysis.

# Logical Relationships in Method Development

The selection of the appropriate analytical procedure is dependent on the specific plant matrix. The following diagram illustrates the decision-making process.



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Caption: Decision tree for selecting the appropriate protocol.

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